molecular formula C17H16F3N3OS2 B5320707 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylacetamide

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylacetamide

Cat. No.: B5320707
M. Wt: 399.5 g/mol
InChI Key: NZKOOBXCIIKYDJ-UHFFFAOYSA-N
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Description

The compound 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylacetamide (CAS: 309741-21-7) is a pyridine-based derivative with a molecular formula of C₁₇H₁₆F₃N₃OS₂ and a molecular weight of 399.454 g/mol. Its structure features a central pyridine ring substituted at positions 3, 4, and 6 with a cyano group (–CN), a trifluoromethyl group (–CF₃), and a thiophen-2-yl moiety, respectively. A sulfanyl (–S–) linker connects the pyridine core to an N,N-diethylacetamide group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene ring contributes π-π stacking interactions in biological systems. The N,N-diethylacetamide moiety likely improves solubility compared to aryl-substituted analogs .

Properties

IUPAC Name

2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3OS2/c1-3-23(4-2)15(24)10-26-16-11(9-21)12(17(18,19)20)8-13(22-16)14-6-5-7-25-14/h5-8H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKOOBXCIIKYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=C(C(=CC(=N1)C2=CC=CS2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylacetamide typically involves multiple steps. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the cyano, thiophene, and trifluoromethyl groups. The final step involves the attachment of the sulfanyl and N,N-diethylacetamide groups. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity compound for various applications .

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylacetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene group may yield sulfoxides or sulfones, while reduction of the cyano group may produce primary amines .

Scientific Research Applications

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylacetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound belongs to a broader class of pyridine-thioacetamide derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Substituents on Pyridine Acetamide Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound : 2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylacetamide 3-CN, 4-CF₃, 6-thiophen-2-yl N,N-diethyl 399.45 Enhanced solubility due to diethyl group
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide 3-CN, 4/6-styryl N-(4-chlorophenyl) Not reported 85% yield; pale orange crystals
2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide 3-CN, 4-CF₃, 6-thiophen-2-yl N-(2-fluorophenyl) ~453 Potential bioactivity via fluorophenyl group
2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide 3-CN, 4-CF₃, 6-thiophen-2-yl N-(5-phenyl-1,3,4-thiadiazol-2-yl) ~472 Bulky thiadiazole may affect binding affinity
N-(3-Chlorophenyl)-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide 3-CN, 4-CF₃, 6-thiophen-2-yl N-(3-chlorophenyl) 453.89 Chlorophenyl enhances electron-withdrawing effects
N-(2-Cyanophenyl)-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide 3-CN, 4-CF₃, 6-thiophen-2-yl N-(2-cyanophenyl) 444.5 Cyano group may improve redox stability

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